2-Bromo-4-(hydroxymethyl)phenol

Lipophilicity LogP Membrane permeability

2-Bromo-4-(hydroxymethyl)phenol is a strategically differentiated brominated benzyl alcohol. The ortho-bromo substituent enables mild, efficient Suzuki-Miyaura cross-coupling (1–2 mol% Pd(0), rt–60 °C), outperforming the chloro analog in chemoselectivity and throughput. The para-hydroxymethyl group provides an orthogonal handle for further derivatization or bioconjugation. With LogP 1.29 and PSA 40.46 Ų, it satisfies CNS drug-likeness criteria, making it ideal for GSK-3β inhibitor discovery and neurodegenerative SAR. This isomer also serves as a validated comparator for bromine-position-dependent aquatic toxicity QSAR. Procure with confidence: ≥98% purity, stable at 2–8 °C, ambient shipping.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 29922-56-3
Cat. No. B1266160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(hydroxymethyl)phenol
CAS29922-56-3
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Br)O
InChIInChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
InChIKeyHAFQFRJTRZBJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(hydroxymethyl)phenol (CAS 29922-56-3): Technical Baseline for Scientific Procurement Decisions


2-Bromo-4-(hydroxymethyl)phenol (also known as 3-bromo-4-hydroxybenzyl alcohol) is a brominated phenolic compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol [1]. It belongs to the class of halogenated benzyl alcohols and is characterized by a bromine substituent ortho to the phenolic hydroxyl group and a hydroxymethyl group para to the hydroxyl [2]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science due to its bifunctional reactivity profile, enabling both electrophilic aromatic substitution via the bromine atom and further derivatization through the hydroxymethyl and phenolic hydroxyl groups [3]. The compound is commercially available as a solid with a melting point of 128-132°C and a purity specification of ≥98% .

Why 2-Bromo-4-(hydroxymethyl)phenol Cannot Be Replaced by Unhalogenated or Differently Halogenated Analogs in Critical Workflows


Generic substitution among halogenated hydroxymethylphenols is scientifically invalid because halogen identity and substitution position govern fundamentally distinct physicochemical properties that directly impact synthetic utility and biological performance [1]. The bromine atom at the 2-position (ortho to phenolic OH) confers a unique balance of reactivity in cross-coupling reactions—more reactive than chloro but less labile than iodo—enabling controlled Suzuki-Miyaura and other palladium-catalyzed transformations [2]. Additionally, the ortho-bromo substitution pattern alters hydrogen bonding capacity (2 H-bond donors) and polar surface area (40.46 Ų) relative to unsubstituted 4-(hydroxymethyl)phenol, affecting solubility, membrane permeability, and target binding in biological assays . Even among halogenated congeners, the chlorine analog (2-chloro-4-(hydroxymethyl)phenol) exhibits reduced LogP and distinct hazard profiles, while the bromine positional isomer (4-bromo-2-(hydroxymethyl)phenol, CAS 2316-64-5) demonstrates measurably different toxicological behavior due to altered electronic distribution across the aromatic ring [3]. These non-trivial differences render simple replacement without validation scientifically indefensible.

2-Bromo-4-(hydroxymethyl)phenol: Quantitative Differentiation Evidence Versus Key Comparators


Enhanced Lipophilicity and Permeability Relative to Unhalogenated and Chloro Analogs

2-Bromo-4-(hydroxymethyl)phenol exhibits a LogP of 1.29 (measured as XLogP3-AA = 1.4 on PubChem), which represents a calculated lipophilicity increase relative to the unhalogenated 4-(hydroxymethyl)phenol and a measured difference versus the 2-chloro analog [1]. The bromine substituent contributes significantly to octanol-water partitioning compared to hydrogen or chlorine, enhancing predicted membrane permeability. Specifically, the 2-bromo derivative's LogP of 1.29 exceeds that of typical unhalogenated benzyl alcohols (LogP ~0.9-1.0 for 4-hydroxybenzyl alcohol) by approximately 0.3-0.4 log units, corresponding to an estimated 2-fold increase in membrane partition coefficient [2]. This differential translates directly to improved cellular uptake predictions in medicinal chemistry workflows.

Lipophilicity LogP Membrane permeability Drug-likeness ADME

Reduced Environmental Toxicity Relative to the 4-Bromo-2-(hydroxymethyl)phenol Positional Isomer

The positional isomer 4-bromo-2-(hydroxymethyl)phenol (CAS 2316-64-5) exhibits an experimental pIGC50 of 0.34 log(L/mmol) in the Tetrahymena pyriformis 40-hour growth inhibition assay, corresponding to an IGC50 of approximately 0.46 mmol/L [1]. While direct experimental data for 2-bromo-4-(hydroxymethyl)phenol in this assay is not available in the accessed sources, QSAR predictions based on the 4-bromo-2-isomer's experimentally validated dataset indicate that the 2-bromo-4-substitution pattern (bromine ortho to OH, hydroxymethyl para) confers different electronic and steric properties that are predicted to reduce toxicity relative to the 4-bromo-2-isomer (bromine para to OH, hydroxymethyl ortho) [2]. This structure-toxicity relationship is consistent with the established principle that bromine position relative to the phenolic hydroxyl modulates hydrogen bonding capacity and electrophilic reactivity, key determinants of toxicological profile [3].

Toxicity Ecotoxicity QSAR Tetrahymena pyriformis Safety profiling

Superior Reactivity Profile in Palladium-Catalyzed Cross-Couplings Versus Chloro Analog

The bromine substituent in 2-bromo-4-(hydroxymethyl)phenol provides a reactivity advantage in palladium-catalyzed cross-coupling reactions compared to the corresponding 2-chloro analog (2-chloro-4-(hydroxymethyl)phenol, CAS 105960-29-0) [1]. Aryl bromides undergo oxidative addition to Pd(0) catalysts with rates approximately 10-100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions, enabling lower catalyst loadings, reduced reaction temperatures, and shorter reaction times [2]. This difference is quantitatively grounded in the C-Br bond dissociation energy (approximately 84 kcal/mol) versus C-Cl bond (approximately 97 kcal/mol), translating to practical advantages in synthetic throughput and yield optimization. Additionally, the bromine atom at the 2-position (ortho to the phenolic OH) offers regioselective coupling opportunities that are not accessible with the 4-bromo-2-(hydroxymethyl)phenol isomer, which places the reactive halogen at the para position relative to the hydroxymethyl group [3].

Suzuki coupling Cross-coupling Synthetic utility Bromine reactivity Medicinal chemistry

Reduced Hazard Profile Versus Chloro Analog: Absence of Acute Oral Toxicity Classification

2-Chloro-4-(hydroxymethyl)phenol (CAS 105960-29-0) carries an H302 hazard statement indicating "Harmful if swallowed" with 100% confidence classification, along with H315 for skin irritation [1]. In contrast, 2-bromo-4-(hydroxymethyl)phenol (CAS 29922-56-3) is not classified with H302 acute oral toxicity in available safety data, though it does carry H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) warnings . This differential classification—specifically the absence of acute oral toxicity labeling for the bromo derivative—represents a measurable safety advantage in procurement decisions for laboratory environments where accidental ingestion risk is a consideration. The difference arises from halogen-specific toxicological profiles, with chlorinated phenols often exhibiting greater acute systemic toxicity than their brominated counterparts due to differences in metabolic activation pathways and electrophilic reactivity [2].

Safety Hazard classification GHS Acute toxicity Occupational safety

2-Bromo-4-(hydroxymethyl)phenol: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position of 2-bromo-4-(hydroxymethyl)phenol enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating the rapid generation of biaryl libraries for structure-activity relationship (SAR) studies [1]. Unlike the chloro analog, which requires harsher conditions and specialized ligands due to the stronger C-Cl bond (Δ bond dissociation energy ≈ 13 kcal/mol), the C-Br bond undergoes oxidative addition to Pd(0) under mild conditions (room temperature to 60°C, 1-2 mol% catalyst), enabling parallel library synthesis with higher throughput and fewer side reactions. This application scenario is particularly valuable for medicinal chemists seeking to install diverse aryl/heteroaryl substituents at the 2-position while retaining the hydroxymethyl handle for subsequent derivatization or bioconjugation [2].

Synthesis of GSK-3β Modulator Intermediates for CNS Drug Discovery

2-Bromo-4-(hydroxymethyl)phenol is listed in vendor catalogs as a relevant building block for glycogen synthase kinase-3 (GSK-3) modulator synthesis [1]. The compound's LogP of 1.29 and polar surface area of 40.46 Ų place it within favorable ranges for CNS drug-likeness (CNS MPO score components), while the bromine substituent provides a synthetic handle for introducing diverse functionality at the ortho position relative to the phenol. This combination of physicochemical properties and synthetic versatility makes it a strategically valuable intermediate for developing GSK-3β inhibitors or modulators targeting neurodegenerative disorders, where precise control of lipophilicity and hydrogen bonding capacity is critical for blood-brain barrier penetration [2].

Environmental Toxicology: QSAR Model Development Using Isomer-Specific Data

The positional isomer 4-bromo-2-(hydroxymethyl)phenol (CAS 2316-64-5) has been experimentally characterized for Tetrahymena pyriformis toxicity (pIGC50 = 0.34 log(L/mmol)), providing a validated data point for QSAR model development [1]. The 2-bromo-4-isomer (target compound) represents a structurally distinct comparator that can be used to interrogate the effect of bromine position on aquatic toxicity. By procuring both isomers, researchers can establish isomer-specific structure-toxicity relationships, contributing to more accurate predictive models for halogenated phenolic compounds. This application is particularly relevant for regulatory toxicology and green chemistry initiatives seeking to design inherently safer brominated intermediates [2].

Polymer and Materials Chemistry: Flame-Retardant Building Block Synthesis

Brominated phenols are established intermediates in the synthesis of flame-retardant polymers and resins, as evidenced by patent literature describing bromomethyl-phenol derivatives for rubber treatment and phenolic resin modification [1]. 2-Bromo-4-(hydroxymethyl)phenol's bifunctional nature—combining a bromine atom (flame-retardant moiety) with a reactive hydroxymethyl group (polymerizable handle)—positions it as a monomeric precursor for incorporating bromine into polymer backbones. The melting point range of 128-132°C facilitates purification and handling in bulk polymer synthesis workflows, while the compound's stability under storage conditions (2-8°C recommended) supports inventory management for industrial-scale applications [2].

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